molecular formula C7H11N3O2 B13063492 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole

Katalognummer: B13063492
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: PBCUFLOWDFFTEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that features a unique combination of azetidine and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method involves the nucleophilic substitution reaction where azetidine is reacted with a suitable oxadiazole derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the azetidine or oxadiazole rings.

Wissenschaftliche Forschungsanwendungen

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and ability to form hydrogen bonds, enhancing its binding affinity to the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole is unique due to the presence of both azetidine and oxadiazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H11N3O2

Molekulargewicht

169.18 g/mol

IUPAC-Name

3-(azetidin-3-yloxymethyl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C7H11N3O2/c1-5-7(10-12-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3

InChI-Schlüssel

PBCUFLOWDFFTEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NON=C1COC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.